Product packaging for 4-Ethyl cyclohexanepropanal(Cat. No.:)

4-Ethyl cyclohexanepropanal

Cat. No.: B8665446
M. Wt: 168.28 g/mol
InChI Key: PCUMKWNWSYEOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl cyclohexanepropanal, also known as 4-ethyl cyclohexanepropionaldehyde, is a chemical compound of significant interest in industrial research, particularly in the development of perfumes and fragrances . It is characterized by its distinct and strong organoleptic profile, delivering floral, muguet (lily of the valley), and green notes at 100% concentration . This makes it a valuable ingredient for research focused on the formulation of sophisticated scent profiles for consumer products. The compound is not known to occur in nature, positioning it as a synthetic specialty ingredient for advanced fragrance creation . Its primary research value lies in its application as a fragrance agent, where it is used to study and enhance the olfactory characteristics of perfume compositions . Available information indicates it has a boiling point of approximately 85°C at 3.00 mm Hg . It is important to note that according to industry standards, this material is recommended for fragrance use only and is not intended for flavor applications . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O B8665446 4-Ethyl cyclohexanepropanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-(4-ethylcyclohexyl)propanal

InChI

InChI=1S/C11H20O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h9-11H,2-8H2,1H3

InChI Key

PCUMKWNWSYEOSB-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)CCC=O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 4 Ethyl Cyclohexanepropanal

Retrosynthetic Approaches for 4-Ethyl Cyclohexanepropanal

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, readily available starting materials. bibliotekanauki.plscribd.com For a molecule like this compound, the analysis involves identifying key bonds that can be disconnected, corresponding to reliable chemical reactions performed in the forward direction.

A primary retrosynthetic disconnection for this compound involves the transformation of the saturated cyclohexane (B81311) ring back to its aromatic precursor. This functional group interconversion (FGI) is a common strategy, as aromatic compounds are often commercially available and their hydrogenation is a well-established process. This leads to the identification of 3-(4-ethylphenyl)propionaldehyde as a key intermediate.

The disconnection strategy can be visualized as follows:

Target Molecule: this compound

Transform: Catalytic Hydrogenation (reverse)

Precursor: 3-(4-Ethylphenyl)propionaldehyde

Further retrosynthesis of 3-(4-ethylphenyl)propionaldehyde could involve disconnecting the three-carbon side chain. However, a more practical approach considers the synthesis of this aromatic aldehyde from simpler building blocks. For instance, it can be prepared from 4-ethyl benzaldehyde (B42025) through a reaction sequence that extends the aldehyde by two carbons, such as an aldol (B89426) condensation followed by reduction or through methods involving intermediates like acetals. google.com This strategic approach simplifies the synthetic challenge by breaking down the target molecule into manageable, synthetically accessible precursors. leah4sci.comyoutube.com

Precursor Synthesis Pathways

The synthesis of this compound is effectively achieved through the hydrogenation of its aromatic precursor, a method that highlights the importance of catalytic systems and protecting group chemistry.

Hydrogenation of Aromatic Precursors (e.g., 3-(4-Ethyl-phenyl)-propionaldehyde)

The core of the synthesis involves the saturation of the aromatic ring of 3-(4-ethylphenyl)propionaldehyde. This hydrogenation reaction converts the phenyl group into a cyclohexyl group while preserving the propanal side chain. A significant challenge in this transformation is the potential for the aldehyde group to be reduced to an alcohol. Therefore, the reaction conditions must be carefully controlled to achieve selective hydrogenation of the aromatic ring. diva-portal.org

A documented preparation involves charging a reaction vessel with 3-(4-ethylphenyl)propionaldehyde and a suitable catalyst. google.com The hydrogenation is typically carried out under hydrogen pressure at a specific temperature until the aromatic ring is fully saturated. For example, a synthesis described in the literature uses 350 g of 3-(4-ethyl-phenyl)-propionaldehyde to produce 201 g of this compound. google.com

Catalytic Systems for Ring Saturation (e.g., Palladium on Carbon catalysis)

The choice of catalyst is critical for the selective hydrogenation of the aromatic ring in the presence of an aldehyde. Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst for such transformations. google.comresearchgate.net It offers good activity for ring saturation under relatively mild conditions. The efficiency and selectivity of the hydrogenation can be influenced by several factors including the catalyst support, solvent, temperature, and hydrogen pressure. diva-portal.org

While Pd/C is effective, other catalytic systems have been explored for the hydrogenation of aromatic aldehydes. beilstein-journals.orgbeilstein-journals.org These systems often aim to improve selectivity and avoid over-reduction of the aldehyde to an alcohol. For instance, studies have compared Pd/C with other supported palladium catalysts like Pd/CaCO₃ or Pd/Al₂O₃, and encapsulated catalysts such as Pd(0)EnCat™ 30NP, which can offer enhanced selectivity for certain substrates. beilstein-journals.orgbeilstein-journals.org The choice of solvent, such as ethanol, ethyl acetate, or dichloromethane, can also impact the reaction outcome. arizona.edu

Catalyst SystemSubstrate ExampleConditionsConversion (%)Selectivity (%) (to desired product)Reference
10% Pd/C CinnamaldehydeH₂ (1 atm), EtOAc, 60 min1006 (to 3-phenylpropanal) diva-portal.org
Pd(0)EnCat™ 30NP 4-MethoxybenzaldehydeH₂ (1 atm), EtOH, 16h, RT9594 (to 4-methoxybenzyl alcohol) beilstein-journals.orgbeilstein-journals.org
5% Pd/C 3-PhenylpropionitrileH₂ (6 bar), DCM/H₂O, 80°C, 7h7626 (to 3-phenylpropylamine) acs.org
Pd⁰-AmP-MCF CinnamaldehydeH₂ (1 atm), EtOAc, 30 min9694 (to 3-phenylpropanal) diva-portal.org

This table presents data for related hydrogenation reactions to illustrate the performance of different catalytic systems. Selectivity can vary greatly depending on the specific substrate and reaction conditions.

Intermediate Acetal (B89532) Formation and Hydrolysis

To circumvent the undesired reduction of the aldehyde group during the hydrogenation of the aromatic ring, a common strategy involves the use of a protecting group. libretexts.orgchemistrywithdrsantosh.com The aldehyde is converted into an acetal, which is stable under the basic or neutral conditions of catalytic hydrogenation. nii.ac.jp

In a typical procedure, the precursor, 3-(4-ethylphenyl)propionaldehyde, is reacted with an alcohol, such as methanol (B129727), in the presence of an acid catalyst to form the corresponding dimethyl acetal. google.com This reaction is reversible and often driven to completion by removing the water formed during the reaction. chemistrywithdrsantosh.comorganic-chemistry.org

Once the acetal is formed, the hydrogenation of the aromatic ring is carried out. The acetal group does not react under these conditions. After the cyclohexane ring is formed, the protecting group is removed by hydrolysis. This is achieved by treating the intermediate acetal with water under acidic conditions, which regenerates the aldehyde functional group to yield the final product, this compound. google.comnii.ac.jp

This protection-deprotection sequence is a key part of the synthetic methodology:

Protection: 3-(4-Ethylphenyl)propionaldehyde + Methanol (H⁺ catalyst) → 3-(4-Ethylphenyl)propionaldehyde dimethyl acetal

Hydrogenation: 3-(4-Ethylphenyl)propionaldehyde dimethyl acetal + H₂ (Catalyst) → this compound dimethyl acetal

Deprotection: this compound dimethyl acetal + H₂O (H⁺ catalyst) → this compound

Exploration of Alternative Synthetic Routes for Cyclohexanepropanal Analogues

Alternative synthetic strategies can be employed to create analogues of cyclohexanepropanal, often involving the formation of carbon-carbon bonds through different mechanisms.

Grignard Reactions in Cyclohexanepropanol Synthesis

The Grignard reaction provides a powerful tool for forming carbon-carbon bonds and can be adapted to synthesize cyclohexanepropanol analogues, which are direct precursors to the corresponding aldehydes. libretexts.orglibretexts.orgleah4sci.com This method involves the reaction of a Grignard reagent (an organomagnesium halide) with a carbonyl compound. leah4sci.com

Two primary retrosynthetic approaches using a Grignard reaction can be envisioned for a target like 1-cyclohexyl-1-propanol:

Route A: Reaction of a cyclohexyl Grignard reagent (e.g., cyclohexylmagnesium bromide) with propanal. vaia.com

Route B: Reaction of a propyl Grignard reagent (e.g., propylmagnesium bromide) with cyclohexanone. vaia.com

In both routes, the initial product is a magnesium alkoxide, which upon acidic workup yields the secondary alcohol, cyclohexanepropanol. libretexts.org This alcohol can then be oxidized to the corresponding aldehyde, cyclohexanepropanal, using appropriate oxidizing agents.

RouteGrignard ReagentCarbonyl CompoundIntermediateFinal Alcohol ProductReference
A Cyclohexylmagnesium bromidePropanal1-Cyclohexyl-1-propoxymagnesium bromide1-Cyclohexyl-1-propanol vaia.comaskfilo.com
B Propylmagnesium bromideCyclohexanone1-Propyl-1-cyclohexyloxymagnesium bromide1-Propylcyclohexan-1-ol vaia.comchemistrysteps.com

This methodology is versatile and allows for the synthesis of a wide range of analogues by varying the nature of the Grignard reagent and the carbonyl compound. For instance, using substituted cyclohexyl Grignard reagents or different aldehydes/ketones can lead to a diverse library of cyclohexanepropanol derivatives.

Reduction of Ketonic or Aldehyde Precursors

The synthesis of this compound can be effectively achieved through the reduction of unsaturated precursors, such as α,β-unsaturated aldehydes or ketones. A primary method for this transformation is catalytic hydrogenation, which adds hydrogen across double bonds to yield the saturated aldehyde. libretexts.orglibretexts.org This process is thermodynamically favorable as it results in a more stable, lower-energy alkane structure. libretexts.org

The reaction typically involves gaseous hydrogen (H₂) and a heterogeneous metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. libretexts.org The mechanism involves the adsorption of both the hydrogen and the unsaturated substrate onto the surface of the metal catalyst. This facilitates the cleavage of the H-H bond and the subsequent transfer of hydrogen atoms to the carbons of the double bond. libretexts.org

A plausible precursor for this synthesis is 3-(4-ethylcyclohex-1-en-1-yl)propanal or a related unsaturated ketone, which could be synthesized from 4-ethylcyclohexanone. nih.gov The complete reduction of an α,β-unsaturated aldehyde to a saturated aldehyde requires careful selection of the catalyst and reaction conditions to avoid over-reduction of the aldehyde group to an alcohol. Selective hydrogenation of the carbon-carbon double bond in the presence of a carbonyl group can be achieved using specific catalytic systems. For instance, bimetallic catalysts, such as those containing nickel and iron, have shown high efficacy and selectivity in hydrogenation reactions under controlled conditions. mdpi.com The choice of catalyst can significantly influence reaction rates and product yields.

Catalyst SystemPrecursor TypeProductKey FindingsRef.
Pd/C α,β-Unsaturated AldehydeSaturated AldehydeStandard catalyst for C=C hydrogenation; selectivity can be an issue. libretexts.org
PtO₂ (Adams' catalyst) α,β-Unsaturated AldehydeSaturated Aldehyde/AlcoholVery active catalyst, may lead to over-reduction of the aldehyde. libretexts.org
Raney Nickel Ketone/AldehydeSaturated Aldehyde/AlcoholCost-effective catalyst used in industrial hydrogenations. derpharmachemica.com
Ni-Fe Alloy Unsaturated Ketones/EstersSaturated Ketones/EstersBimetallic catalysts can offer enhanced activity and selectivity. mdpi.com

Table 1. Comparison of Catalytic Systems for the Reduction of Carbonyl Precursors.

Cyclopropanation Analogue Methodologies

The synthesis of structural analogues of this compound containing a cyclopropane (B1198618) ring is a topic of significant interest in medicinal chemistry due to the unique properties conferred by this strained ring. mdpi.combeilstein-journals.org Cyclopropanation reactions involve the addition of a carbene or carbenoid to an alkene double bond. researchgate.net

A common unsaturated precursor, such as an alkene derived from 4-ethylcyclohexanone, can be converted into a cyclopropyl (B3062369) analogue using several established methodologies.

Simmons-Smith Reaction : This classic method utilizes a zinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn(Cu)). mdpi.com It is particularly effective for the cyclopropanation of alkenes, including those with directing functional groups like allylic alcohols. A variation known as the Furukawa modification uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. mdpi.com

Catalytic Cyclopropanation with Diazo Compounds : Transition metal catalysts, particularly those based on rhodium, copper, and gold, can catalyze the decomposition of diazo compounds (e.g., ethyl diazoacetate) to generate a metal carbene intermediate. beilstein-journals.orgethz.ch This intermediate then reacts with an alkene to form the cyclopropane ring. The choice of metal and ligand can control the efficiency and stereoselectivity of the reaction. ethz.ch

These methods allow for the creation of diverse cyclopropane-containing structures, which are valuable as synthetic intermediates or as target bioactive molecules themselves. mdpi.comnih.gov

MethodReagentsSubstrate SuitabilityKey FeaturesRef.
Simmons-Smith CH₂I₂, Zn(Cu)General Alkenes, Allylic AlcoholsStereospecific; often directed by hydroxyl groups. mdpi.com
Furukawa Variation CH₂I₂, Et₂ZnGeneral AlkenesOften provides cleaner reactions and higher yields than the classic method. mdpi.com
Rh-catalyzed Diazoacetate, Rh₂(OAc)₄Electron-rich/neutral AlkenesHigh efficiency and diastereoselectivity possible with appropriate ligands. organic-chemistry.org
Cu-catalyzed Diazoacetate, Cu saltStyrenes, DienesThe original method for catalytic cyclopropanation; broad utility. ethz.ch

Table 2. Overview of Cyclopropanation Methodologies for Synthesizing Analogues.

Stereoselective Synthetic Strategies for this compound

The structure of this compound contains a stereocenter at the C4 position of the cyclohexane ring, leading to the existence of cis and trans diastereomers relative to the propanal side chain. The development of stereoselective synthetic strategies is crucial for isolating pure isomers, which may have different biological activities. thieme.depageplace.de

Stereocontrol can often be introduced during the catalytic hydrogenation of an unsaturated precursor, such as 3-(4-ethylcyclohex-1-en-1-yl)propanal. The stereochemical outcome of the hydrogenation is influenced by the catalyst, the substrate structure, and the reaction conditions. libretexts.org

Substrate-Directed Hydrogenation : Functional groups already present in the precursor molecule can direct the approach of hydrogen from a specific face of the double bond, leading to a preferred diastereomer.

Asymmetric Catalytic Hydrogenation : This powerful technique employs a chiral catalyst, typically a transition metal complex with a chiral ligand, to induce enantioselectivity or diastereoselectivity. thieme.de For example, rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands are widely used for the asymmetric hydrogenation of various functional groups. organic-chemistry.org Frustrated Lewis Pairs (FLPs) have also emerged as a metal-free alternative for stereoselective hydrogenations, where steric hindrance in the catalyst can dictate the stereochemical outcome. researchgate.net The use of biocatalysts, such as engineered enzymes, also represents a novel and highly selective approach for such transformations. nih.gov

By carefully selecting the synthetic route and the catalyst system, it is possible to control the stereochemistry of the final product with high fidelity.

StrategyCatalyst/Reagent TypePrinciple of SelectivityPotential OutcomeRef.
Asymmetric Hydrogenation Chiral Rhodium or Ruthenium ComplexesChiral ligand environment creates a diastereomeric transition state.High enantio- or diastereoselectivity. organic-chemistry.org
Substrate-Directed Control Achiral Catalyst (e.g., Pd/C)Existing stereocenters or functional groups on the substrate block one face from the catalyst surface.Moderate to high diastereoselectivity. nih.gov
Biocatalysis Engineered Enzymes (e.g., Dehaloperoxidase)The enzyme's chiral active site precisely orients the substrate for reaction.Excellent diastereo- and enantioselectivity. nih.gov
Frustrated Lewis Pair (FLP) Hydrogenation Bulky Lewis Acids/Bases (e.g., B/N-FLP)Steric interactions in the catalyst system influence the approach of the substrate.Can achieve high stereoselectivity. researchgate.net

Table 3. Approaches for Stereoselective Synthesis.

Chemical Reactivity and Transformation Studies of 4 Ethyl Cyclohexanepropanal

Reactivity of the Aldehyde Functional Group

The propanal side chain, terminating in an aldehyde functional group, is the primary site of reactivity in 4-Ethyl cyclohexanepropanal. This group's polarity and the presence of an alpha-carbon render it susceptible to a variety of chemical transformations.

Nucleophilic Addition Reactions

The carbon-oxygen double bond of the aldehyde group is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center for nucleophilic attack. chemguide.co.ukkhanacademy.org This fundamental reactivity allows this compound to undergo a range of nucleophilic addition reactions.

A common reaction involves the addition of alcohols in the presence of an acid catalyst to form acetals. For instance, in a process analogous to the preparation of related compounds, this compound can react with trimethyl orthoformate (TMOF), a source of methanol (B129727), to form the corresponding dimethyl acetal (B89532). google.com This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol and subsequent elimination of water.

Another classic example of nucleophilic addition is the reaction with hydrogen cyanide (HCN) to form a cyanohydrin (specifically, a hydroxynitrile). chemguide.co.uk The reaction is typically performed by mixing the aldehyde with a solution of sodium or potassium cyanide and a weak acid. chemguide.co.uk The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon. chemguide.co.uk Subsequent protonation of the resulting alkoxide intermediate yields the hydroxynitrile product. chemguide.co.uk Due to the planar nature of the aldehyde group, the nucleophilic attack can occur from either side with equal probability, potentially leading to a racemic mixture of enantiomers if the alpha-carbon were chiral. chemguide.co.uk

Table 1: Examples of Nucleophilic Addition Reactions

Reactant Nucleophile Product Type General Conditions
This compound Alcohol (e.g., Methanol) Acetal Acid Catalyst
This compound Hydrogen Cyanide (HCN) Cyanohydrin pH ~4-5 (NaCN/H₂SO₄) chemguide.co.uk
This compound Grignard Reagents (R-MgX) Secondary Alcohol Aprotic Solvent (e.g., Ether)
This compound Hydride Reagents (e.g., NaBH₄) Primary Alcohol Protic Solvent (e.g., Ethanol)

Oxidation Reactions

The aldehyde functional group is readily oxidized to a carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of strong oxidizing agents. Common reagents used for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium-based compounds like chromium trioxide (CrO₃) in an acidic solution. The reaction involves the conversion of the C-H bond of the aldehyde group into a C-O bond.

Table 2: Common Oxidizing Agents for Aldehydes

Oxidizing Agent Formula
Potassium Permanganate KMnO₄
Chromium Trioxide CrO₃
Jones Reagent CrO₃ in H₂SO₄/acetone
Tollens' Reagent [Ag(NH₃)₂]⁺
Benedict's Reagent Copper(II) citrate (B86180) complex

Condensation and Polymerization Pathways

Aldehydes containing α-hydrogens, such as this compound, can undergo base- or acid-catalyzed self-condensation reactions. The most common of these is the aldol (B89426) condensation. libretexts.orgwyzant.com In this reaction, an enolate ion, formed by the deprotonation of the α-carbon, acts as a nucleophile and attacks the carbonyl carbon of a second molecule. wyzant.com This results in the formation of a β-hydroxy aldehyde, which can subsequently undergo dehydration upon heating to yield an α,β-unsaturated aldehyde. iupac.org

Similarly, this compound can participate in mixed condensation reactions, such as the Claisen-Schmidt condensation, with other carbonyl compounds that lack α-hydrogens (e.g., benzaldehyde). wyzant.com It can also undergo the Knoevenagel condensation with compounds possessing active methylene (B1212753) groups, such as diethyl malonate or ethyl cyanoacetate, typically catalyzed by a weak base. rsc.org

Under certain conditions, such as in the presence of strong acids or catalysts, aldehydes can undergo polymerization. rentokil-initial.com For this compound, this could potentially lead to the formation of polyacetals or other polymeric structures, although specific studies on this compound are not widely documented. The process generally involves the repeated nucleophilic addition of monomer units.

Chemical Transformations of the Cyclohexane (B81311) Ring

The cyclohexane ring in this compound is a relatively stable, non-polar structure. Its reactivity is largely influenced by the conformational preferences of its substituents.

Substituent Effects on Ring Reactivity

The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. fiveable.melibretexts.org In a substituted cyclohexane, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.org For both the ethyl group and the propanal side chain on this compound, the equatorial position is strongly favored. fiveable.melibretexts.org

Table 3: Selected A-Values (Axial Strain Energy)

Substituent A-Value (kcal/mol)
-CH₃ (Methyl) 1.70 masterorganicchemistry.com
-CH₂CH₃ (Ethyl) 1.75 masterorganicchemistry.com
-CH(CH₃)₂ (Isopropyl) 2.15 masterorganicchemistry.com
-C(CH₃)₃ (tert-Butyl) ~4.9 masterorganicchemistry.com
-OH (Hydroxyl) 0.87 masterorganicchemistry.com

Ring Opening and Rearrangement Mechanisms

The C-C single bonds of the cyclohexane ring are strong and not easily broken. Ring-opening reactions typically require high-energy conditions, such as high temperatures in thermal decomposition, or the presence of specific catalysts. arxiv.org The thermal decomposition of cycloalkanes is known to proceed via a biradical mechanism, leading to the formation of unsaturated linear alkanes. arxiv.org For this compound, such a process would require significant energy input and is not a common transformation under standard laboratory conditions.

Carbocation rearrangements are another class of reactions that could potentially alter the cyclohexane ring structure. masterorganicchemistry.comlibretexts.org These rearrangements, such as hydride or alkyl shifts, occur to form a more stable carbocation from a less stable one. masterorganicchemistry.com For such a rearrangement to occur in this compound, a carbocation would first need to be generated on the ring, for example, through the loss of a leaving group. Without such a prerequisite, spontaneous rearrangement of the saturated cyclohexane ring is not feasible. More complex, named rearrangements like the Tiffeneau-Demjanov rearrangement could potentially be used to achieve ring expansion, but this would require prior chemical modification of the molecule to introduce the necessary functional groups, such as an amino alcohol. msu.edu

Side-Chain Modifications and Elongation Reactions

The aliphatic aldehyde structure of this compound allows for a range of side-chain modifications and elongation reactions, which are fundamental in synthetic organic chemistry for building more complex molecular architectures. These reactions typically involve the formation of new carbon-carbon bonds at the carbon atom adjacent (alpha) to the carbonyl group or at the carbonyl carbon itself.

One of the most significant reactions of aldehydes is the aldol condensation . This reaction can occur under acidic or basic conditions and involves the reaction of an enol or enolate ion with another aldehyde molecule. For this compound, self-condensation would lead to the formation of a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde. This process effectively dimerizes the molecule, elongating the carbon chain. While specific studies on this compound are not prevalent, the kinetics of acid-catalyzed aldol condensation for other aliphatic aldehydes (C2-C8) have been investigated. oberlin.edu These studies show that the reaction rates generally decrease as the chain length of the aldehyde increases, which suggests that the bulky 4-ethylcyclohexyl group might sterically hinder the reaction rate compared to simpler linear aldehydes. oberlin.edu

Another important class of elongation reactions is the Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction). These methods are highly effective for converting aldehydes into alkenes. By reacting this compound with a phosphorus ylide, the aldehyde's oxygen atom is replaced with the carbon group from the ylide, creating a new carbon-carbon double bond and extending the side-chain. The geometry of the resulting alkene (E/Z) can often be controlled by the choice of ylide and reaction conditions.

Grignard reactions provide a further route to side-chain modification. The addition of a Grignard reagent (R-MgX) to the aldehyde carbonyl of this compound, followed by an aqueous workup, results in the formation of a secondary alcohol. This reaction allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups, significantly altering the structure of the side-chain.

The following table illustrates potential products from these key elongation reactions starting with this compound.

Reaction Type Reagent Example Potential Product Structure Description
Aldol Self-CondensationNaOH or H+2-(4-ethylcyclohexylmethyl)-3-hydroxy-5-(4-ethylcyclohexyl)pentanalFormation of a β-hydroxy aldehyde from the reaction of two molecules of the parent aldehyde.
Wittig ReactionTriphenylphosphine ylide (Ph3P=CH2)4-Ethyl-1-(but-3-en-1-yl)cyclohexaneReplacement of the carbonyl oxygen with a methylene group to form a terminal alkene.
Grignard ReactionMethylmagnesium bromide (CH3MgBr)1-(4-Ethylcyclohexyl)butan-2-olAddition of a methyl group to the carbonyl carbon, yielding a secondary alcohol.

Radical Reactions and Oxidative Processes involving the Aldehyde Moiety

The aldehyde functional group in this compound is susceptible to both radical reactions and various oxidative transformations. The aldehydic hydrogen is relatively easy to abstract, making it a focal point for radical-initiated processes.

Oxidation is a primary reaction pathway for aldehydes. This compound can be readily oxidized to its corresponding carboxylic acid, 4-ethylcyclohexanepropanoic acid. This transformation can be achieved using a wide array of oxidizing agents. Classical methods employ chromium(VI) reagents, such as quinolinium dichromate (QDC) or benzimidazolium dichromate (BIDC). srce.hrcore.ac.uk Kinetic studies on other aliphatic aldehydes with these reagents show that the reaction often proceeds through the aldehyde hydrate (B1144303), followed by a rate-determining hydride transfer to the oxidant. srce.hrniscpr.res.inrsc.org The reaction rate is influenced by the electronic and steric properties of the group attached to the carbonyl. Generally, electron-releasing alkyl groups accelerate the oxidation process. srce.hr Another important method is selective aerobic oxidation, which can be catalyzed by carboxylate salts to convert peracids formed during the reaction into the desired carboxylic acid, enhancing safety and selectivity. rsc.org

Radical reactions can be initiated by abstracting the aldehydic hydrogen atom. This process forms an acyl radical. bbhegdecollege.com In the presence of radical initiators like AIBN (azobisisobutyronitrile), this acyl radical can participate in various subsequent reactions. bbhegdecollege.comlibretexts.org For instance, in the presence of a halogen source like N-bromosuccinimide (NBS), the acyl radical can abstract a bromine atom, leading to the formation of an acyl bromide. bbhegdecollege.com

Atmospheric and autoxidation processes also involve radical mechanisms. In the presence of oxygen, aldehydes can undergo autoxidation. This process is often initiated by light or trace metals and proceeds via a radical chain mechanism involving peroxy radicals, ultimately leading to the formation of carboxylic acids and peracids. rsc.org Recent studies on higher aldehydes (with five or more carbons) have highlighted the importance of H-migration in peroxy radicals derived from them, which can lead to the formation of hydroperoxycarbonyls (HPCs) and influence atmospheric radical chemistry. nih.gov

The table below summarizes kinetic data for the oxidation of various aliphatic aldehydes, providing context for the expected reactivity of this compound.

Aldehyde Oxidant Solvent/Conditions Observed Rate Constant (k) Relative Reactivity Trend
Acetaldehyde (B116499)Quinolinium Dichromate (QDC)Acidic, 313 K0.30 x 10⁻⁴ s⁻¹Base
PropionaldehydeQuinolinium Dichromate (QDC)Acidic, 313 K0.42 x 10⁻⁴ s⁻¹Increases with chain length
ButyraldehydeQuinolinium Dichromate (QDC)Acidic, 313 K0.55 x 10⁻⁴ s⁻¹Increases with chain length
ValeraldehydeQuinolinium Dichromate (QDC)Acidic, 313 K0.68 x 10⁻⁴ s⁻¹Increases with chain length
Data derived from studies on analogous aliphatic aldehydes. srce.hr

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The rates (kinetics) and equilibrium positions (thermodynamics) of reactions involving this compound are governed by fundamental chemical principles, although specific experimental data for this compound is scarce. Insights can be drawn from studies on analogous aliphatic aldehydes. asau.ru

Kinetic Aspects: The rate of a chemical reaction is described by its rate law and rate constant. For many reactions of aldehydes, such as oxidation by chromic acid derivatives or N-bromobenzamide, the reaction is found to be first order with respect to both the aldehyde and the oxidant. core.ac.ukniscpr.res.in The reaction rate is highly dependent on factors such as temperature, solvent, and the presence of catalysts. For instance, many aldehyde oxidations are acid-catalyzed. srce.hrniscpr.res.in

A key kinetic feature in aldehyde reactions is the potential involvement of the aldehyde hydrate, which exists in equilibrium with the free aldehyde in aqueous or protic media. In many oxidation reactions, the hydrate is the more reactive species. niscpr.res.inrsc.org The rate of oxidation can be correlated with Taft's substituent constants (σ), which quantify steric and inductive effects. For the oxidation of aliphatic aldehydes, a negative reaction constant (ρ) is often observed, indicating that electron-donating groups, which stabilize a positive charge buildup in the transition state, accelerate the reaction. niscpr.res.in The bulky 4-ethylcyclohexyl group would be expected to exert a significant steric effect, potentially slowing down reactions compared to linear aldehydes, as seen in acid-catalyzed aldol condensations. oberlin.edu

Thermodynamic Aspects: Thermodynamics deals with the energy changes and stability of reactants and products. The Gibbs free energy change (ΔG) determines the spontaneity of a reaction. The oxidation of the aldehyde group in this compound to a carboxylic acid is a thermodynamically favorable (exergonic) process, releasing significant energy.

Equilibria are also central to understanding aldehyde chemistry. The hydration of the aldehyde to form a geminal diol is a key equilibrium. The position of this equilibrium is influenced by the electronic and steric nature of the substituents. Electron-withdrawing groups favor hydrate formation, while bulky, electron-donating alkyl groups, such as the 4-ethylcyclohexylpropyl group, tend to disfavor it. Another important equilibrium is the enol-keto tautomerism, although for simple aldehydes, the keto form is overwhelmingly more stable.

The following table outlines key kinetic and thermodynamic parameters often considered in the study of aldehyde reactions.

Parameter Symbol Description Relevance to this compound
Rate ConstantkA proportionality constant in the rate law that quantifies the speed of a reaction.Expected to be influenced by the steric bulk of the ethylcyclohexyl group.
Reaction Ordern, mThe exponents to which reactant concentrations are raised in the rate law.Often first-order in aldehyde for oxidation reactions. core.ac.ukniscpr.res.in
Activation EnergyEaThe minimum energy required to initiate a chemical reaction.Determines the temperature dependence of the reaction rate.
Gibbs Free EnergyΔGThe thermodynamic potential that measures the maximum reversible work a system can perform.Determines the spontaneity of a reaction (e.g., oxidation is highly spontaneous).
EnthalpyΔHThe heat absorbed or released during a reaction at constant pressure.Oxidation reactions of aldehydes are typically highly exothermic.
EntropyΔSA measure of the disorder or randomness of a system.Influences ΔG, especially in reactions where the number of molecules changes.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides data on the chemical environment, connectivity, and number of different types of protons in a molecule. For 4-Ethyl cyclohexanepropanal, the spectrum would exhibit characteristic signals corresponding to the aldehyde proton, the protons on the cyclohexane (B81311) ring, the ethyl group, and the propanal side chain. The aldehyde proton is expected to appear as a triplet in the downfield region (around δ 9.77 ppm) due to coupling with the adjacent methylene (B1212753) protons. The protons of the ethyl group and the cyclohexane ring would produce a series of complex multiplets in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Predicted values are based on established chemical shift principles and data from analogous structures.

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. The spectrum for this compound would show a distinct signal for the carbonyl carbon of the aldehyde group in the highly deshielded region (around 203 ppm). Other signals would correspond to the carbons of the cyclohexane ring, the ethyl substituent, and the propanal chain, with their chemical shifts determined by their local electronic environment. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on established chemical shift principles and data from analogous structures.

To definitively assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are utilized. weebly.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show correlations between the aldehyde proton and the adjacent methylene protons, as well as between the protons within the ethyl group and across the cyclohexane ring, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. For instance, the aldehyde proton would show a correlation to the beta-carbon of the propanal side chain, confirming the length and connection of the chain to the ring.

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. chemguide.co.uk

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound (molecular weight: 168.28 g/mol ) would show a molecular ion peak (M⁺) at m/z 168. The fragmentation pattern provides a fingerprint that aids in structural confirmation. Common fragmentations would include cleavage of the propanal side chain and fragmentation of the ethyl group and cyclohexane ring. nist.govlibretexts.org

Table 3: Expected Key Fragment Ions in the EI-MS of this compound

The McLafferty rearrangement is a characteristic fragmentation reaction observed in the mass spectrometry of molecules containing a keto-group or aldehyde and an accessible gamma-hydrogen atom. wikipedia.orgyoutube.com this compound meets the structural requirements for this rearrangement. The process involves the transfer of a gamma-hydrogen atom (from the cyclohexane ring) to the carbonyl oxygen via a six-membered transition state. This is followed by the cleavage of the bond between the alpha- and beta-carbons, resulting in the elimination of a neutral alkene molecule (a fragment of the cyclohexane ring) and the formation of a charged enol fragment. cambridge.orgyoutube.com This specific rearrangement gives rise to a characteristic fragment ion, often at m/z 44 (for the simplest enol fragment, CH₂=CHOH⁺), which serves as a diagnostic peak for the presence of the propanal side chain attached to a ring system with available gamma-hydrogens. youtube.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₁H₂₀O), HRMS provides an exact mass that can distinguish it from other compounds with the same nominal mass but different elemental formulas.

The theoretical exact mass of this compound can be calculated based on the masses of its constituent atoms. This calculated value serves as a benchmark for experimental measurements. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would yield an experimental mass that, when compared to the theoretical mass, confirms the elemental composition.

Table 1: Theoretical HRMS Data for this compound

PropertyValue
Molecular FormulaC₁₁H₂₀O
Monoisotopic Mass168.15142 u
Common Adducts (Positive Ion Mode)[M+H]⁺, [M+Na]⁺, [M+K]⁺
Expected [M+H]⁺ m/z169.15869
Expected [M+Na]⁺ m/z191.14063

Note: This table represents theoretical values. Actual experimental data may vary slightly.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent and diagnostic peak would be from the carbonyl (C=O) stretch of the aldehyde group, which typically appears in the region of 1740-1720 cm⁻¹. The presence of a C-H bond on the aldehyde carbon also gives rise to two characteristic stretching vibrations around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹ (a Fermi doublet). The aliphatic C-H stretching vibrations from the cyclohexane ring and the ethyl and propanal side chains would be observed in the 2960-2850 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2960-2850C-H StretchAlkyl (cyclohexane, ethyl, propanal)
~2830 & ~2730C-H Stretch (Fermi doublet)Aldehyde
~1730C=O StretchAldehyde
~1465C-H BendAlkyl
~1380C-H BendAlkyl

Note: These are predicted absorption ranges. The exact position of the peaks can be influenced by the molecular environment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of a this compound sample and for identifying and quantifying it within a complex mixture.

In a GC-MS analysis, the sample is vaporized and separated on a chromatographic column. The retention time (the time it takes for the compound to travel through the column) is a characteristic property that can be used for identification. As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component. The mass spectrum, a fingerprint of the molecule, shows the fragmentation pattern upon electron ionization.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with several fragment ions resulting from the cleavage of the molecule. This combination of retention time and mass spectrum allows for highly confident identification and purity assessment.

Table 3: Expected GC-MS Parameters and Data for this compound

ParameterDescription
Column TypeTypically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Retention TimeDependent on the specific GC conditions (column, temperature program, carrier gas flow rate).
Molecular Ion (M⁺)Expected at m/z = 168.
Key Fragment IonsExpected fragments corresponding to the loss of the propanal side chain, ethyl group, and ring fragmentation.

Note: The retention time and fragmentation pattern are dependent on the specific instrumental conditions and must be compared to a reference standard for confirmation.

Other Complementary Analytical Techniques (e.g., Raman Spectroscopy, UV-Vis Spectroscopy)

While HRMS, IR, and GC-MS provide substantial information, other techniques can offer complementary data for a more complete characterization of this compound.

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations and is complementary to IR spectroscopy. The C=O stretch of the aldehyde would also be observable in the Raman spectrum. The aliphatic C-C and C-H bonds of the cyclohexane ring and alkyl chains would also produce characteristic Raman signals.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Saturated aldehydes like this compound are expected to have a weak n → π* absorption band in the ultraviolet region, typically around 280-300 nm. This technique is generally less specific for structural elucidation of this type of compound compared to other methods but can be useful for quantitative analysis.

Table 4: Predicted Data from Complementary Analytical Techniques

TechniqueExpected Observation
Raman SpectroscopySignals corresponding to C=O, C-H, and C-C bond vibrations.
UV-Vis SpectroscopyWeak absorption maximum (λ_max) around 280-300 nm in a suitable solvent.

Note: These are general predictions based on the structure of the compound.

Stereochemical Aspects and Conformational Analysis of 4 Ethyl Cyclohexanepropanal

Conformational Preferences and Dynamics of the Cyclohexane (B81311) Ring

The cyclohexane ring is not planar and predominantly adopts a chair conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain. libretexts.org The ring can undergo a process called "ring flipping" or "chair interconversion," where one chair conformation converts into another. spcmc.ac.in During this process, axial substituents become equatorial, and equatorial substituents become axial.

In substituted cyclohexanes, the two chair conformations are often not of equal energy. Substituents in the equatorial position are generally more stable than in the axial position due to reduced steric hindrance. libretexts.orgsapub.org This steric hindrance in the axial position arises from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogen atoms on the same side of the ring. sapub.org

For 4-Ethyl cyclohexanepropanal, a 1,4-disubstituted cyclohexane, the conformational analysis considers the positions of both the ethyl and the propanal groups.

trans-isomer : In the most stable chair conformation of the trans-isomer, both the ethyl group and the propanal group can occupy equatorial positions (diequatorial). The alternative chair conformation would place both bulky groups in axial positions (diaxial), which is highly unfavorable due to significant 1,3-diaxial interactions. Therefore, the trans-isomer is expected to exist almost exclusively in the diequatorial conformation. fiveable.me

cis-isomer : In the cis-isomer, one substituent must be in an axial position while the other is in an equatorial position (axial-equatorial). Through ring flipping, the two groups can interchange their axial and equatorial positions. The preferred conformation will be the one where the larger, bulkier group occupies the equatorial position to minimize steric strain. libretexts.org The relative steric bulk of substituents is often quantified by their "A-values," which represent the free energy difference between the equatorial and axial conformations for a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position.

Table 2: Estimated A-Values for Substituents

SubstituentA-value (kJ/mol)
-CH₃ (Methyl)7.3
-CH₂CH₃ (Ethyl)7.5
-CH(CH₃)₂ (Isopropyl)9.2
-C(CH₃)₃ (tert-Butyl)>20

Methods for Absolute and Relative Stereochemical Assignment

Determining the absolute and relative stereochemistry of a molecule like this compound requires sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis and determining the relative stereochemistry (cis or trans). nih.govauremn.org.br

¹H NMR: The coupling constants (J-values) between adjacent protons on the cyclohexane ring can indicate their dihedral angle, which in turn reveals whether they are axial or equatorial. For instance, a large coupling constant (typically 8-13 Hz) is observed between two axial protons (trans-diaxial), while smaller coupling constants (typically 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. By analyzing the splitting patterns of the protons on C-1 and C-4, one can deduce the preferred conformation and thus the relative stereochemistry. researchgate.net

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the conformation. Axial substituents cause a shielding effect on the carbons at the γ-position (gamma-gauche effect), resulting in an upfield shift compared to their equatorial counterparts.

NOESY/ROESY: Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify protons that are close in space. chemrxiv.org For the cis-isomer, a cross-peak would be expected between the protons of the ethyl group and the propanal side chain that are on the same face of the ring.

X-ray Crystallography: For solid samples, single-crystal X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry by mapping the precise three-dimensional arrangement of atoms in the crystal lattice.

Chiroptical Methods: Techniques like optical rotation and circular dichroism (CD) can be used to distinguish between enantiomers if the molecule is chiral. nih.govresearchgate.net However, as discussed, the common stereoisomers of this compound are likely achiral.

Influence of Stereochemistry on Chemical Reactivity and Synthetic Outcomes

The stereochemical arrangement of the substituents in this compound significantly influences its chemical reactivity. The accessibility of the aldehyde functional group in the propanal side chain can be affected by its conformational orientation.

Steric Hindrance: In the cis-isomer, if the propanal group is forced into an axial position, the aldehyde functional group will be more sterically hindered by the axial hydrogens of the cyclohexane ring. This can affect the rate and outcome of reactions involving the aldehyde, such as nucleophilic addition. researchgate.netacs.org For example, reactions with bulky nucleophiles might proceed slower for the conformer where the propanal group is axial compared to the one where it is equatorial.

Stereoselectivity in Reactions: The stereochemistry of the starting material can direct the stereochemical outcome of a reaction. For instance, the reduction of the aldehyde to an alcohol would lead to the formation of a new stereocenter. The facial selectivity of the hydride attack on the carbonyl group can be influenced by the steric environment created by the cyclohexane ring and its substituents.

Intramolecular Reactions: The relative orientation of the ethyl and propanal groups in the cis and trans isomers can influence the feasibility of intramolecular reactions, should a suitable functional group be present on the ethyl chain.

In synthetic chemistry, controlling the stereochemistry during the synthesis of this compound is crucial. Stereoselective synthetic routes are often designed to favor the formation of the more stable trans-isomer. For instance, catalytic hydrogenation of a corresponding substituted benzene (B151609) or cyclohexene (B86901) precursor often leads to a mixture of cis and trans isomers, with the ratio depending on the catalyst and reaction conditions.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are employed to understand the distribution of electrons within a molecule and to determine its energy. This information is fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mpg.de DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For a molecule such as 4-Ethyl cyclohexanepropanal, DFT can be used to determine optimized molecular geometries, vibrational frequencies (which correspond to infrared spectra), and electronic properties like ionization potential and electron affinity.

For instance, a DFT study on substituted cyclohexanes can reveal how the ethyl and propanal substituents influence the electronic distribution in the cyclohexane (B81311) ring. mdpi.com These calculations can also determine the relative energies of different conformers, such as the chair and boat forms of the cyclohexane ring, and the orientation of the side chains.

Illustrative DFT-Calculated Properties for Cyclohexane Derivatives

PropertyCalculated Value (Illustrative)Significance
HOMO-LUMO Gap5.8 eVIndicates chemical reactivity and electronic transition energy.
Dipole Moment2.5 DRelates to the molecule's polarity and intermolecular interactions.
Total Energy-450.123 HartreesUsed to compare the relative stability of different isomers or conformers.

Note: The data in this table is illustrative for a cyclohexane derivative and not specific to this compound, as direct literature data was not found.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parametrization. mpg.de These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results but are computationally more demanding than DFT. They would be suitable for detailed studies of the electronic structure of this compound, especially for benchmarking the results from other methods.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1 and PM3 are much faster than DFT or ab initio methods, making them suitable for preliminary studies on large molecules or for screening a large number of conformers of this compound. wikipedia.org However, their accuracy is generally lower than that of higher-level methods. core.ac.uk

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide a detailed picture of the conformational landscape of flexible molecules like this compound. The cyclohexane ring can exist in various conformations, with the chair form being the most stable. libretexts.org The ethyl and propanal side chains also have multiple rotational degrees of freedom.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to predict their motion. This would allow for the exploration of the different accessible conformations and the determination of their relative populations. For substituted cyclohexanes, the bulkier group generally prefers to occupy the equatorial position to minimize steric hindrance. youtube.comutdallas.edu MD simulations can quantify the energetic preference for the equatorial orientation of the ethyl and propanal groups.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms and kinetics. For this compound, one could model reactions such as its oxidation or reduction. The process involves identifying the reactants, products, and any intermediates, and then locating the transition state structures that connect them on the potential energy surface.

Methods like DFT can be used to calculate the energies of these species, allowing for the determination of reaction barriers (activation energies). researchgate.net A lower activation energy implies a faster reaction rate. For example, a theoretical study could investigate the mechanism of the formation of this compound from its precursors, helping to optimize the synthesis process. nih.gov

Predictive Modeling of Chemical Properties (e.g., QSAR for non-biological activities)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity or properties. nih.gov While often used for biological activities, QSAR can also be applied to predict non-biological properties such as boiling point, vapor pressure, or solubility.

For a fragrance compound like this compound, QSAR models could be developed to predict its odor characteristics based on a set of calculated molecular descriptors. siemens.com These descriptors can be derived from the molecule's 3D structure and include constitutional, topological, and quantum chemical parameters. By building a QSAR model using a training set of molecules with known odor profiles, it would be possible to predict the scent of new, unsynthesized compounds. nih.gov

Applications of 4 Ethyl Cyclohexanepropanal in Organic Synthesis and Materials Science

Utilization as a Building Block in the Synthesis of Complex Organic Molecules

Currently, there is limited specific information available in scientific literature detailing the use of 4-Ethyl cyclohexanepropanal as a direct building block in the synthesis of complex organic molecules. However, the structural features of this compound, namely the aldehyde functional group and the substituted cyclohexane (B81311) ring, suggest its potential as a versatile synthon in organic chemistry.

Aldehydes are well-established precursors in a multitude of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard reactions. These reactions are fundamental to the construction of more complex molecular architectures. The presence of the 4-ethylcyclohexyl moiety could be leveraged to introduce this specific lipophilic group into larger molecules, which can be of interest in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where molecular shape and polarity are crucial for biological activity or material properties.

While direct examples are scarce, the broader class of cyclohexane derivatives is integral to organic synthesis. They are found in various natural products and serve as important building blocks in the synthesis of numerous compounds. The reactivity of the aldehyde group in this compound makes it a plausible candidate for use in multi-step synthetic sequences, although specific research to this effect has not been widely published.

Role as an Intermediate in Industrial Chemical Production

The primary documented role of this compound as an intermediate is in the production of fragrance compositions. The synthesis of this compound is a key step in creating specific scent profiles for various consumer products. The industrial synthesis of this compound typically starts from 4-ethyl benzaldehyde (B42025). This precursor undergoes a reaction to form 3-(4-ethyl-phenyl)-propionaldehyde, which is then hydrogenated to yield the final this compound product.

Beyond its application in the fragrance industry, there is no significant evidence to suggest that this compound is used as an intermediate in the large-scale industrial production of other chemicals. Industrial intermediates are typically produced in large quantities and are used in the synthesis of a wide range of other products. While the aldehyde functionality could theoretically allow for its use in other chemical processes, its current industrial significance appears to be confined to the fragrance sector. Cyclohexanone, a related cyclic ketone, is a major industrial intermediate in the production of caprolactam and adipic acid, which are precursors to nylon. researchgate.net This highlights the potential for cyclohexane derivatives in industrial applications, though such a role for this compound has not been established.

Contribution to Fragrance Chemistry: Olfactory Profiles of 4-Alkyl Cyclohexanepropanal Compounds

The most well-documented and significant application of this compound is in the field of fragrance chemistry. This compound is part of a class of 4-alkyl cyclohexanepropanal compounds that are valued for their unique and potent olfactory properties. cmu.edugoogle.com

This compound is described as having a strong floral, muguet (lily-of-the-valley), and green scent profile. cmu.eduresearchgate.netgoogle.com This combination of notes makes it a valuable ingredient for perfumers seeking to impart fresh, floral, and naturalistic characteristics to their creations. The olfactory properties of the 4-alkyl cyclohexanepropanal family are influenced by the nature of the alkyl group at the 4-position of the cyclohexane ring.

The table below summarizes the olfactory profiles of several 4-alkyl cyclohexanepropanal compounds, illustrating the impact of the alkyl substituent on the perceived scent.

Compound NameAlkyl GroupOlfactory Profile
4-Methyl cyclohexanepropanalMethylStrong floral, muguet, and green notes cmu.edu
This compoundEthylStrong floral, muguet, and green notes cmu.eduresearchgate.net
4-Propyl cyclohexanepropanalPropylStrong floral, muguet, and green notes cmu.edu
4-Isobutyl cyclohexanepropanalIsobutylStrong floral, muguet, and green notes cmu.edu

These compounds are utilized in a wide array of scented products, including perfumes, colognes, personal care products like soaps and shower gels, as well as in fabric care products and air fresheners. cmu.edu The discovery and synthesis of these novel fragrance molecules provide perfumers with an expanded palette to create new and innovative scent experiences.

Precursor in the Development of Specialty Polymers and Advanced Materials

There is currently no specific information available in the scientific literature regarding the use of this compound as a precursor in the development of specialty polymers or advanced materials. However, the chemical structure of this compound contains functionalities that could potentially be exploited in polymer chemistry.

Aldehydes can undergo polymerization, although the polymerization of higher aliphatic aldehydes can be complex. Formaldehyde and acetaldehyde (B116499) are known to form polymers, and the aldehyde group can also be involved in the formation of various thermosetting resins through reactions with phenols, urea, or melamine. The cyclohexane ring in this compound could impart properties such as rigidity, thermal stability, and hydrophobicity to a polymer backbone.

While the direct polymerization of this compound has not been reported, cyclohexane derivatives, in general, have found applications in polymer chemistry. For instance, cyclohexane-based monomers are used in the synthesis of certain polyesters and polyamides, contributing to the thermal and mechanical properties of the resulting materials. The potential for this compound in this field remains an area for future research and development.

Environmental Fate and Degradation Studies of 4 Ethyl Cyclohexanepropanal

Atmospheric Degradation Pathways (e.g., Photochemical Reactions)

Once volatilized into the atmosphere, 4-Ethyl cyclohexanepropanal is subject to degradation primarily through photochemical reactions. The presence of an aldehyde functional group and a saturated cycloalkane ring dictates its reactivity in the troposphere.

Aldehydes are known to be significant participants in atmospheric chemistry. They can be directly emitted from anthropogenic and natural sources or formed through the photochemical oxidation of other hydrocarbons. In the atmosphere, the primary degradation pathway for aliphatic aldehydes is reaction with hydroxyl (OH) radicals during the day and with nitrate (B79036) (NO₃) radicals at night. Photolysis, the direct breakdown of the molecule by solar radiation, is also a potential degradation route for aldehydes containing more than two carbon atoms.

The reaction with OH radicals is typically the most significant atmospheric sink for aldehydes. This reaction can proceed via hydrogen abstraction from the aldehyde group or from the alkyl chain. For this compound, this would lead to the formation of a peroxy radical, which can then participate in further reactions, contributing to the formation of ozone and other secondary air pollutants.

The photochemical reactions of cyclohexanes and other cyclic alkanes have also been studied. The initial step in their atmospheric degradation is typically hydrogen abstraction by OH radicals, leading to the formation of a cyclohexyl radical. This radical then reacts with molecular oxygen to form a peroxy radical, initiating a cascade of reactions that can result in ring-opening and the formation of various oxygenated products, including dicarbonyls and hydroxy ketones.

Table 1: Potential Atmospheric Degradation Reactions of this compound

ReactantReaction TypePotential ProductsSignificance
Hydroxyl Radical (OH) Hydrogen AbstractionPeroxy radicals, leading to carboxylic acids, ketones, and other oxygenated compounds.Primary daytime degradation pathway.
Nitrate Radical (NO₃) Hydrogen AbstractionOrganic nitrates and other nitrogen-containing compounds.Significant nighttime degradation pathway.
Photolysis C-C bond cleavageSmaller aldehydes, ketones, and radical species.May contribute to degradation, especially for larger aldehydes.

Biodegradation in Aquatic and Terrestrial Environments

The biodegradation of this compound in aquatic and terrestrial environments is a critical process in determining its persistence. As a fragrance ingredient, it is expected to be released into the environment primarily through wastewater treatment plant (WWTP) effluents and the disposal of consumer products.

The biodegradability of fragrance compounds can be variable. Some are readily biodegradable, while others, particularly synthetic musks, can be more persistent. The structure of this compound, with its alkyl-substituted cyclohexane (B81311) ring and a propanal side chain, suggests that it may be susceptible to microbial degradation.

Studies on the biodegradation of related compounds, such as n-alkylcyclohexanes and other aliphatic aldehydes, provide insights into potential pathways. The biodegradation of n-alkylcyclohexanes can be initiated by the oxidation of the alkyl side chain, often through β-oxidation, leading to the formation of cyclohexanecarboxylic acid, which can be further degraded. In some cases, the cyclohexane ring itself can be opened.

Aldehydes are generally considered to be biodegradable. Microorganisms can metabolize them through oxidation to the corresponding carboxylic acids, which can then enter central metabolic pathways like the citric acid cycle.

In aquatic systems, the rate of biodegradation is influenced by factors such as the microbial population, temperature, oxygen levels, and the presence of other organic matter. In soil, factors like soil type, moisture content, and organic matter content play a significant role. While some fragrance compounds have been found in soils due to the application of sewage sludge, many are expected to degrade.

Studies on cyclohexane biodegradation have shown that it can be degraded under both aerobic and anaerobic conditions by various bacteria. The initial activation of the stable cyclohexane ring is a key step, which can occur via different enzymatic reactions.

Persistence and Long-Range Transport Potential (e.g., Overall Persistence Models)

The persistence of a chemical is determined by its degradation rates in different environmental compartments (air, water, soil, sediment). Chemicals that degrade slowly are considered persistent. The LRTP is influenced by a chemical's persistence, its partitioning behavior between different environmental media, and the characteristics of the transporting medium (e.g., wind speed in the atmosphere).

Semi-volatile organic compounds can undergo a process of "global distillation" or the "grasshopper effect," where they evaporate in warmer regions, travel through the atmosphere, and then condense and deposit in colder regions. This can lead to the accumulation of these compounds in remote environments like the Arctic.

The physicochemical properties of this compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient (K_ow), are crucial inputs for these models. While specific model outputs for this compound are not publicly available, its structure suggests it has the potential to be a multimedia chemical, partitioning between air, water, and soil. Its persistence will largely depend on its biodegradation rates. If it is slowly biodegradable, it could have a higher potential for persistence and long-range transport.

Analytical Challenges in Environmental Monitoring of Cyclohexanepropanal Derivatives

The environmental monitoring of fragrance compounds, including cyclohexanepropanal derivatives, presents several analytical challenges due to their presence at trace concentrations in complex environmental matrices.

The primary analytical technique for the determination of fragrance compounds in environmental samples is gas chromatography coupled with mass spectrometry (GC-MS). This technique provides the necessary selectivity and sensitivity for identifying and quantifying these compounds at low levels.

A significant challenge lies in the sample preparation step, which is crucial for extracting and concentrating the target analytes from matrices like water, soil, sediment, and air, while removing interfering substances. Common sample preparation techniques include:

Liquid-liquid extraction (LLE): A traditional method for extracting organic compounds from aqueous samples.

Solid-phase extraction (SPE): A more modern and efficient technique that uses a solid sorbent to isolate the analytes of interest.

Solid-phase microextraction (SPME): A solvent-free technique that is well-suited for the analysis of volatile and semi-volatile compounds.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A sample preparation method originally developed for pesticide residue analysis in food, but has been adapted for other analytes and matrices.

The complexity of environmental samples can lead to matrix effects, where other components in the sample interfere with the analysis, potentially leading to inaccurate quantification. Therefore, robust analytical methods with appropriate quality assurance and quality control (QA/QC) measures are essential. Furthermore, the development of methods for analyzing transformation products of these compounds is also important for a complete understanding of their environmental fate.

Table 2: Analytical Techniques for Fragrance Compound Monitoring

TechniqueSample PreparationDetectionApplication
Gas Chromatography-Mass Spectrometry (GC-MS) LLE, SPE, SPME, QuEChERSMass Spectrometry (MS)Identification and quantification of volatile and semi-volatile fragrance compounds in various environmental matrices.
High-Performance Liquid Chromatography (HPLC) LLE, SPEUV, Fluorescence, MSAnalysis of less volatile or thermally labile fragrance compounds and their metabolites.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) SPME, SPETime-of-Flight Mass Spectrometry (TOF-MS)High-resolution separation of complex mixtures of fragrance compounds in environmental samples.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethyl cyclohexanepropanal, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Pathway 1 : Alkylation of cyclohexanepropanal using ethyl halides in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (typically 40–60°C) to minimize side reactions like over-alkylation .
  • Pathway 2 : Reductive amination of 4-ethyl cyclohexanone with propanal using sodium cyanoborohydride in methanol. Adjust pH to 6–7 to stabilize intermediates and isolate products via vacuum distillation .
  • Yield Analysis : Compare yields using gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., deuterated analogs) to quantify impurities .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs like 3-ethyl or 2-ethyl isomers?

  • NMR Strategy :

  • ¹H NMR : Focus on ethyl group splitting patterns. The 4-ethyl substituent in the cyclohexane ring produces distinct axial-equatorial proton coupling (J = 10–12 Hz), differing from 2- or 3-ethyl isomers due to ring conformation .
  • ¹³C NMR : Chemical shifts for the propionaldehyde carbonyl group (~205 ppm) and ethyl-substituted cyclohexane carbons (22–35 ppm) provide structural confirmation .
    • IR Differentiation : Aldehyde C=O stretch (~1720 cm⁻¹) combined with cyclohexane ring vibrations (2850–2960 cm⁻¹) confirms functional groups .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of this compound under oxidative conditions?

  • Contradiction : Some studies report rapid aldehyde oxidation to carboxylic acids, while others note stabilization via intramolecular hydrogen bonding with the ethyl group.
  • Resolution Methodology :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track oxidation rates with varying oxidants (e.g., KMnO₄ vs. CrO₃). Correlate results with computational models (DFT) to assess hydrogen bonding’s role in stabilizing intermediates .
  • Isotopic Labeling : Synthesize deuterated this compound to confirm hydrogen bonding effects via NMR coupling constants .

Q. How can researchers optimize catalytic asymmetric synthesis of this compound to achieve high enantiomeric excess (ee)?

  • Methodological Approach :

  • Catalyst Screening : Test chiral ligands (e.g., BINAP, salen) with transition metals (Rh, Ru) in hydrogenation or alkylation reactions. Use high-throughput screening (HTS) to assess ee via chiral GC or HPLC .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions, while nonpolar solvents reduce racemization. Optimize using response surface methodology (RSM) .

Q. What computational methods predict the thermodynamic stability of this compound conformers, and how do they align with experimental data?

  • Protocol :

  • Molecular Dynamics (MD) : Simulate ring flipping and ethyl group rotation barriers in Gaussian or AMBER suites. Compare energy minima with experimental data from variable-temperature NMR .
  • Docking Studies : Model interactions with enzymes (e.g., dehydrogenases) to predict metabolic pathways and stability in biological systems .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Quality Control Framework :

  • Statistical Process Control (SPC) : Implement control charts for critical parameters (e.g., reaction temperature, catalyst loading). Use ANOVA to identify significant variability sources .
  • Batch Characterization : Perform elemental analysis (C, H, O) and differential scanning calorimetry (DSC) to confirm consistency in melting points and purity .

Q. What are best practices for validating analytical methods (e.g., GC-MS) when quantifying trace impurities in this compound?

  • Validation Protocol :

  • Linearity and LOD/LOQ : Calibrate with spiked samples across concentrations (0.1–10 ppm). Calculate limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (S/N ≥ 3 for LOD, ≥10 for LOQ) .
  • Interlaboratory Comparison : Share samples with accredited labs to assess reproducibility via Z-score analysis .

Safety and Ethical Considerations

Q. How should researchers design safety protocols for handling this compound, given its potential volatility and toxicity?

  • Risk Mitigation :

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis and purification .
  • Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (LD₅₀) in collaboration with institutional biosafety committees (IBCs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.